(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione
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Overview
Description
The compound “(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[118002,1005,10014,19]henicosa-15,18-diene-6,9,17-trione” is a complex organic molecule characterized by multiple chiral centers and a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pentacyclic core, introduction of functional groups, and stereochemical control. Common synthetic routes may include:
Cyclization Reactions: Formation of the pentacyclic structure through intramolecular cyclization.
Halogenation: Introduction of chlorine atoms using reagents like thionyl chloride or N-chlorosuccinimide.
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of halogen atoms with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions due to its unique structure.
Biology
Biological Activity: Investigation of its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Use in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity in biological systems.
Pathways Involved: Involvement in specific biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione: A similar compound with slight variations in functional groups or stereochemistry.
Other Pentacyclic Compounds: Compounds with similar pentacyclic structures but different substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, stereochemistry, and pentacyclic structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H22Cl2O5 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione |
InChI |
InChI=1S/C21H22Cl2O5/c1-18-6-4-12(24)8-11(18)2-3-14-13-5-7-20(27)16(25)10-28-17(26)19(13,20)9-15(22)21(14,18)23/h4,6,8,13-15,27H,2-3,5,7,9-10H2,1H3/t13-,14-,15-,18-,19-,20-,21-/m0/s1 |
InChI Key |
PETZPGZLOGLJHJ-RXKCZQJNSA-N |
Isomeric SMILES |
C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@@]45[C@H]3CC[C@@]4(C(=O)COC5=O)O)Cl)Cl |
Canonical SMILES |
CC12C=CC(=O)C=C1CCC3C2(C(CC45C3CCC4(C(=O)COC5=O)O)Cl)Cl |
Origin of Product |
United States |
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